

Application of 4-Methyl-1H-Indazole in Cancer Research: A Detailed Overview

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Compound of Interest

Compound Name: *4-methyl-1H-indazole*

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The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. While **4-methyl-1H-indazole** itself is often utilized as a key building block in the synthesis of more complex derivatives, its structural features contribute to the biological activity of these larger molecules. This document provides a comprehensive overview of the application of **4-methyl-1H-indazole** derivatives in cancer research, detailing their mechanisms of action, summarizing quantitative data, and providing exemplary experimental protocols.

Mechanism of Action and Therapeutic Targets

Derivatives of **4-methyl-1H-indazole** have been shown to exhibit anticancer activity through various mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

Key therapeutic targets of indazole derivatives include:

- Protein Kinases: Many indazole-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. These include Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3 (GSK-3), Polo-like Kinase 4 (PLK4), and Bromodomain-containing protein 4 (BRD4).^[1] By blocking the

activity of these kinases, indazole derivatives can halt the cell cycle, inhibit tumor growth, and induce apoptosis.

- **Apoptosis Induction:** Several indazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key apoptosis-related proteins such as the Bcl-2 family members and caspases.[\[2\]](#)[\[3\]](#)
- **Cell Cycle Arrest:** By interfering with the cell cycle machinery, these compounds can prevent cancer cells from dividing and proliferating.
- **Inhibition of Angiogenesis:** Some indazole derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

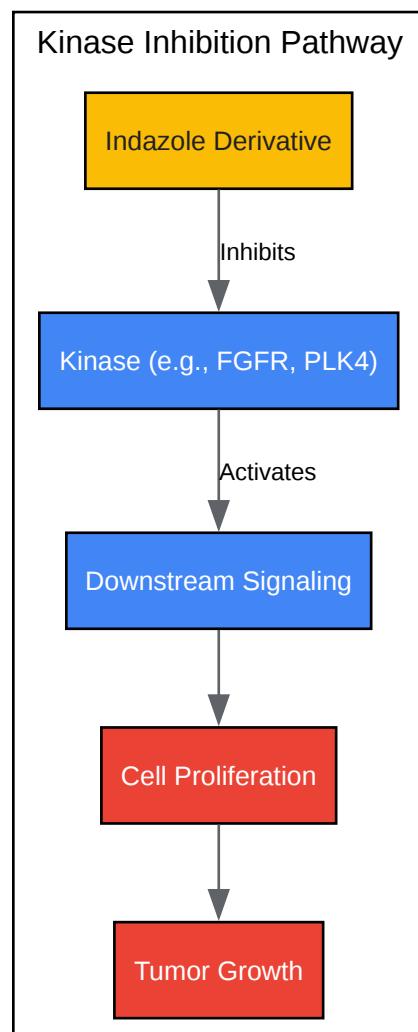
Quantitative Data Summary

The following tables summarize the *in vitro* anticancer activity of various indazole derivatives, including those with a methyl-indazole core, against several human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound Class	Target	Cancer Cell Line	IC50 (μM)	Reference
3-Aryl-1H-indazole Derivatives	Cytotoxicity	HCT-116 (Colon)	Varies (mild to moderate)	[4]
MDA-MB-231 (Breast)	Varies (mild to moderate)	[4]		
1H-Indazole-3-amine Derivatives	Cytotoxicity	K562 (Leukemia)	5.15 (for compound 6o)	[5][6]
A549 (Lung)	-	[5]		
PC-3 (Prostate)	-	[5]		
Hep-G2 (Liver)	-	[5]		
Indazole Derivatives	Cytotoxicity	A549 (Lung)	>10 (for compound 2a)	[7]
4T1 (Breast)	>10 (for compound 2a)	[7]		
HepG2 (Liver)	>10 (for compound 2a)	[7]		
MCF-7 (Breast)	1.15 (for compound 2a)	[7]		
HCT116 (Colon)	4.89 (for compound 2a)	[7]		
Multiple Lines	0.23–1.15 (for compound 2f)	[2]		

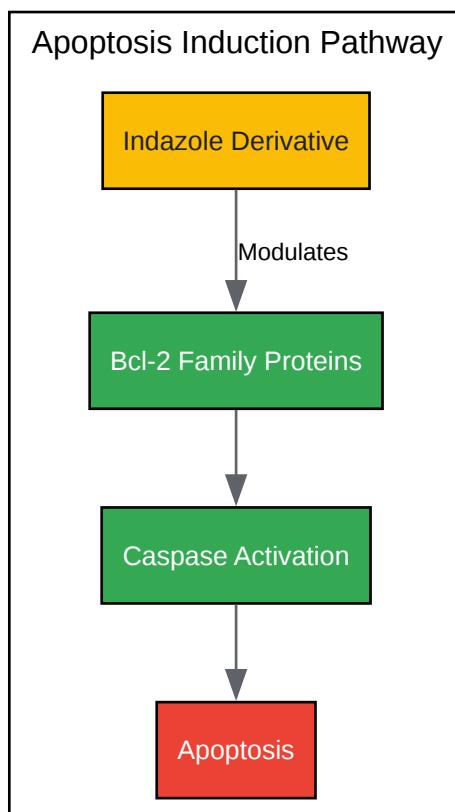
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by indazole derivatives and a general workflow for evaluating their anticancer activity.



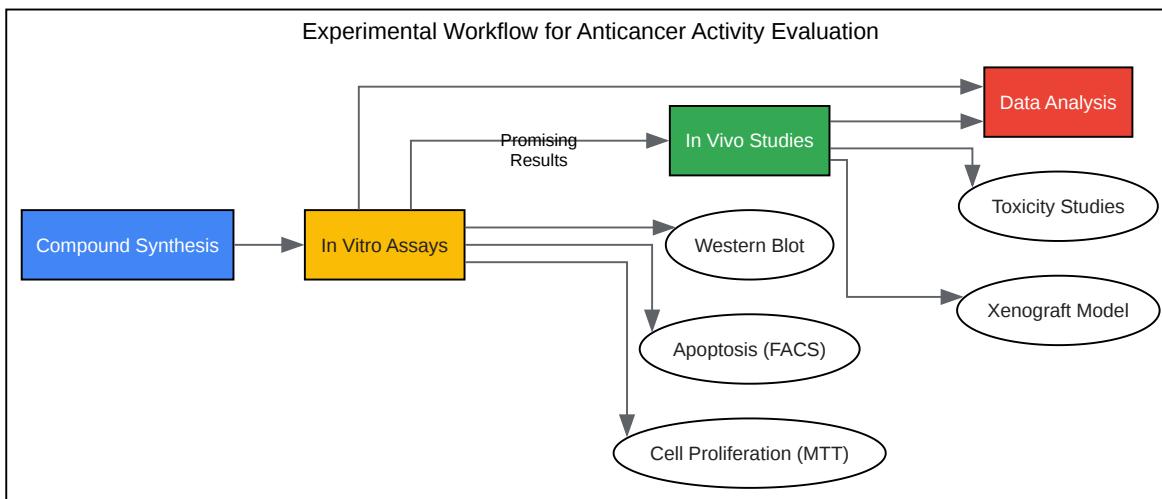
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Kinase inhibition pathway targeted by indazole derivatives.



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Apoptosis induction pathway activated by indazole derivatives.



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